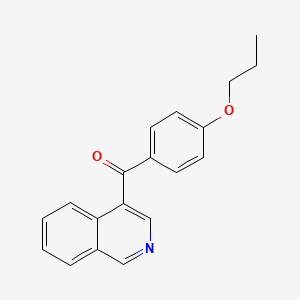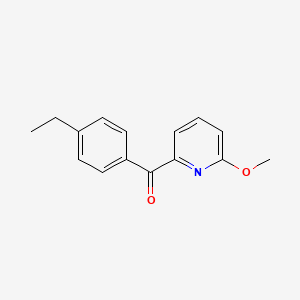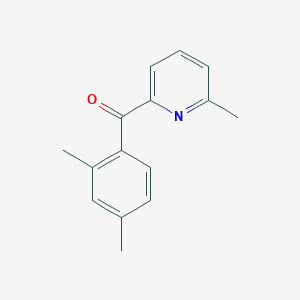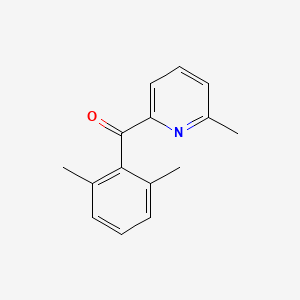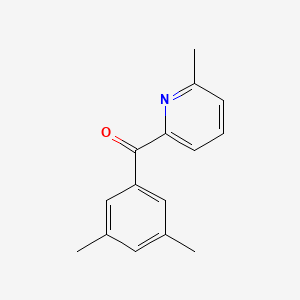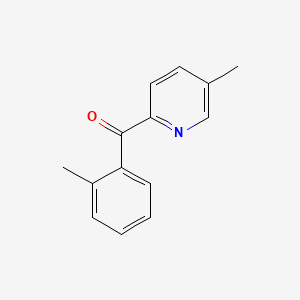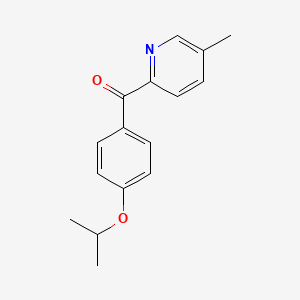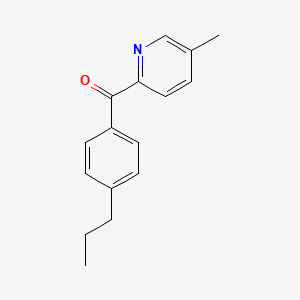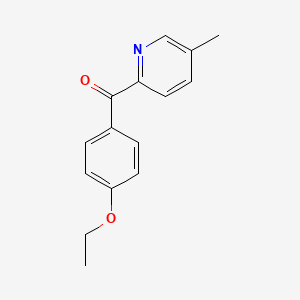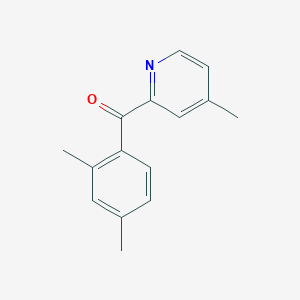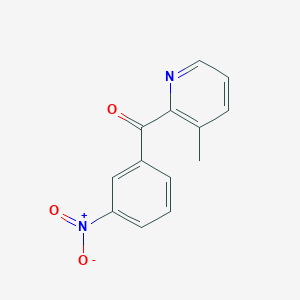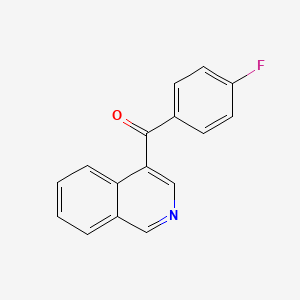
4-(4-氟代苯甲酰基)异喹啉
描述
4-(4-Fluorobenzoyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyridine ring.
科学研究应用
4-(4-Fluorobenzoyl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated isoquinolines are explored for their potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: The compound is used in the development of materials with specific electronic and optical properties
作用机制
Target of Action
It is known that isoquinolines, a class of compounds to which 4-(4-fluorobenzoyl)isoquinoline belongs, interact with various biological targets
Mode of Action
Isoquinolines generally interact with their targets through various mechanisms
Biochemical Pathways
Isoquinolines are known to be involved in various biochemical pathways
Pharmacokinetics
Fluoroquinolones, a related class of compounds, are known for their favorable pharmacokinetic profiles, resulting in high serum concentrations . .
生化分析
Biochemical Properties
4-(4-Fluorobenzoyl)isoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction between 4-(4-Fluorobenzoyl)isoquinoline and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolism of other compounds. Additionally, 4-(4-Fluorobenzoyl)isoquinoline has been found to bind to certain proteins, such as albumin, which can influence its distribution and bioavailability in the body .
Cellular Effects
4-(4-Fluorobenzoyl)isoquinoline exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes and disrupting mitochondrial function. Furthermore, 4-(4-Fluorobenzoyl)isoquinoline can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival. This compound also affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 4-(4-Fluorobenzoyl)isoquinoline involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, such as cytochrome P450, leading to enzyme inhibition or activation. Additionally, 4-(4-Fluorobenzoyl)isoquinoline can interact with DNA and RNA, affecting the transcription and translation processes. The binding of this compound to transcription factors can result in changes in gene expression, which in turn influences various cellular functions. Moreover, 4-(4-Fluorobenzoyl)isoquinoline has been shown to inhibit the activity of certain kinases, such as protein kinase C, which plays a role in cell signaling and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Fluorobenzoyl)isoquinoline have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that 4-(4-Fluorobenzoyl)isoquinoline can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. In in vitro studies, the compound has been found to maintain its biological activity for several days, while in in vivo studies, its effects can last for weeks .
Dosage Effects in Animal Models
The effects of 4-(4-Fluorobenzoyl)isoquinoline vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and gene expression. At higher doses, 4-(4-Fluorobenzoyl)isoquinoline can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity increase significantly beyond a certain dosage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
4-(4-Fluorobenzoyl)isoquinoline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. This compound undergoes phase I metabolism, which includes oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites. These metabolites can further undergo phase II metabolism, involving conjugation reactions with glucuronic acid, sulfate, or glutathione, to enhance their solubility and facilitate excretion. The interaction of 4-(4-Fluorobenzoyl)isoquinoline with metabolic enzymes can influence metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of 4-(4-Fluorobenzoyl)isoquinoline within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters. Additionally, 4-(4-Fluorobenzoyl)isoquinoline can bind to plasma proteins, such as albumin, which affects its distribution and bioavailability. The localization and accumulation of this compound in specific tissues can be influenced by its binding affinity to these transporters and proteins .
Subcellular Localization
The subcellular localization of 4-(4-Fluorobenzoyl)isoquinoline plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of 4-(4-Fluorobenzoyl)isoquinoline to specific organelles can be mediated by targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can facilitate the accumulation of 4-(4-Fluorobenzoyl)isoquinoline in mitochondria, affecting mitochondrial function and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Bischler–Napieralski reaction, which involves the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization . This reaction is often carried out under acidic conditions with dehydrating agents.
Industrial Production Methods: Industrial production of fluorinated isoquinolines, including 4-(4-Fluorobenzoyl)isoquinoline, often employs transition metal-catalyzed reactions. These methods are efficient and allow for the regioselective incorporation of fluorine-containing functional groups .
化学反应分析
Types of Reactions: 4-(4-Fluorobenzoyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .
相似化合物的比较
Quinoline: A structural isomer of isoquinoline, used in antimalarial drugs.
Fluoroquinolines: Compounds with similar fluorine substitution, used as antibiotics.
N-alkyl perhydroisoquinolines: Compounds with similar antifungal activity but higher cytotoxicity.
Uniqueness: 4-(4-Fluorobenzoyl)isoquinoline stands out due to its specific fluorobenzoyl substitution, which imparts unique electronic and steric properties. These properties can enhance its bioactivity and make it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
(4-fluorophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNXFAVTZGSGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270367 | |
| Record name | (4-Fluorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-98-4 | |
| Record name | (4-Fluorophenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



